molecular formula C14H8Cl2O3 B5821428 2-chloro-4-formylphenyl 4-chlorobenzoate

2-chloro-4-formylphenyl 4-chlorobenzoate

Cat. No.: B5821428
M. Wt: 295.1 g/mol
InChI Key: BNAODFTWYSAEDB-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenyl 4-chlorobenzoate is a substituted benzoate ester featuring two distinct aromatic rings. The phenyl group attached to the ester oxygen is substituted with a chlorine atom at position 2 and a formyl group (-CHO) at position 2. The benzoate moiety carries a chlorine atom at position 4 (Figure 1). This compound’s structure combines electron-withdrawing substituents (chlorine and formyl) that influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

(2-chloro-4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-4-2-10(3-5-11)14(18)19-13-6-1-9(8-17)7-12(13)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAODFTWYSAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-Chloro-6-ethoxy-4-formylphenyl 2-Chlorobenzoate (C₁₆H₁₂Cl₂O₄)
  • Structural Differences : The phenyl group has an ethoxy (-OCH₂CH₃) substituent at position 6 instead of hydrogen, and the benzoate moiety carries chlorine at position 2 .
  • Impact : The ethoxy group is electron-donating, increasing electron density on the phenyl ring compared to the target compound. This enhances solubility in polar solvents but may reduce electrophilic reactivity.
  • Molecular Weight : 339.17 g/mol (vs. 278.66 g/mol for the target compound), reflecting the ethoxy group’s contribution .
(b) 2-Chloro-4-formylphenyl 2-Fluorobenzoate (C₁₄H₈ClFO₃)
  • Structural Differences : The benzoate moiety substitutes fluorine at position 2 instead of chlorine .
  • Impact : Fluorine’s stronger electron-withdrawing nature increases the benzoate’s electrophilicity compared to chlorine. This may accelerate hydrolysis or nucleophilic substitution reactions.
  • Molecular Weight : 278.66 g/mol, identical to the target compound due to similar substituent masses .
(c) 4-Formylphenyl 2-Chlorobenzoate (C₁₄H₉ClO₃)
  • Structural Differences : The phenyl group lacks the chlorine at position 2, and the benzoate has chlorine at position 2 instead of 4 .
  • Molecular Weight : 260.67 g/mol (lower than the target compound) .
(d) 4-Chlorobenzyl 4-Chlorobenzoate (C₁₄H₁₀Cl₂O₂)
  • Structural Differences : The ester oxygen connects to a benzyl group (4-chlorobenzyl) instead of a substituted phenyl group. Both aromatic rings have chlorine at position 4 .
  • Molecular Weight : 281.14 g/mol .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound C₁₄H₈Cl₂O₃ 278.66 2-Cl, 4-CHO (phenyl); 4-Cl (benzoate) High electrophilicity, low solubility
2-Chloro-6-ethoxy-4-formylphenyl 2-Cl-Bz C₁₆H₁₂Cl₂O₄ 339.17 6-OCH₂CH₃, 2-Cl (benzoate) Increased solubility, moderate reactivity
2-Chloro-4-formylphenyl 2-F-Bz C₁₄H₈ClFO₃ 278.66 2-F (benzoate) Enhanced electrophilicity
4-Formylphenyl 2-Cl-Bz C₁₄H₉ClO₃ 260.67 4-CHO (phenyl); 2-Cl (benzoate) Reduced steric hindrance
4-Chlorobenzyl 4-Cl-Bz C₁₄H₁₀Cl₂O₂ 281.14 Benzyl linker, dual 4-Cl Lipophilic, flexible structure

Reactivity Insights :

  • The target compound’s 4-formyl group is susceptible to nucleophilic addition (e.g., forming hydrazones or oximes), while the 2-chloro substituent may participate in coupling reactions (e.g., Suzuki-Miyaura) if activated.
  • Fluorine substitution in the benzoate (as in 2-F-Bz) increases resistance to hydrolysis compared to chlorine due to stronger C-F bonds .
  • Ethoxy groups (as in C₁₆H₁₂Cl₂O₄) enhance solubility in organic solvents like ethanol or DMSO .

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